![molecular formula C14H23IS B14196677 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene CAS No. 851011-44-4](/img/structure/B14196677.png)
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is an organic compound that belongs to the class of iodothiophenes. This compound is characterized by the presence of an iodine atom attached to a thiophene ring, which is further substituted with a 3,7-dimethyloctyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene typically involves the iodination of a thiophene derivative followed by the introduction of the 3,7-dimethyloctyl group. One common method is the halogenation of thiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The resulting 2-iodothiophene can then be subjected to a Friedel-Crafts alkylation reaction with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, recrystallization, and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-[(3S)-3,7-dimethyloctyl]thiophene.
Substitution: Formation of 3-[(3S)-3,7-dimethyloctyl]-2-substituted thiophenes.
科学研究应用
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Iodothiophene: Lacks the 3,7-dimethyloctyl group, making it less hydrophobic and less sterically hindered.
3-[(3R)-3,7-dimethyloctyl]-2-iodothiophene: The enantiomer of the compound, with the (3R) configuration.
3-[(3S)-3,7-dimethyloctyl]-2-bromothiophene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is unique due to its specific stereochemistry and the presence of the iodine atom, which can significantly influence its reactivity and interactions. The (3S) configuration imparts chirality, which can affect the compound’s biological activity and selectivity. The iodine atom provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
属性
CAS 编号 |
851011-44-4 |
|---|---|
分子式 |
C14H23IS |
分子量 |
350.30 g/mol |
IUPAC 名称 |
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene |
InChI |
InChI=1S/C14H23IS/c1-11(2)5-4-6-12(3)7-8-13-9-10-16-14(13)15/h9-12H,4-8H2,1-3H3/t12-/m0/s1 |
InChI 键 |
HIMSGRCTJFAKGQ-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](CCCC(C)C)CCC1=C(SC=C1)I |
规范 SMILES |
CC(C)CCCC(C)CCC1=C(SC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14196595.png)
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
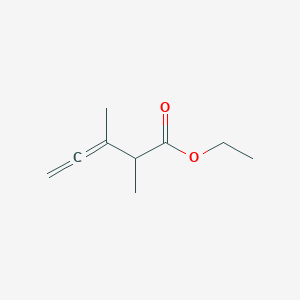

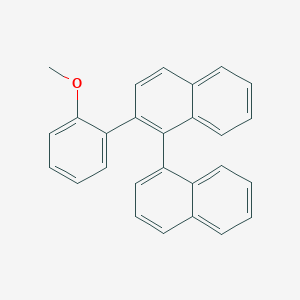
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
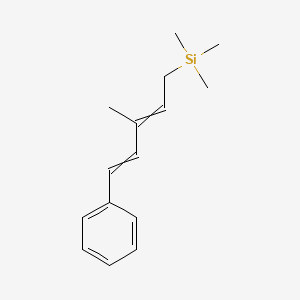
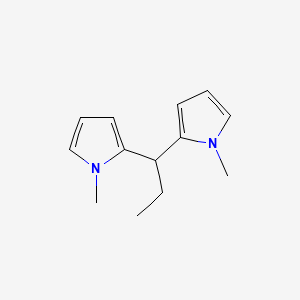
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
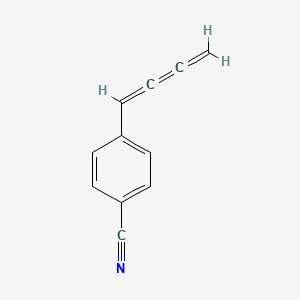
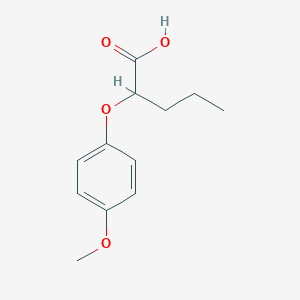

![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
